molecular formula C26H24N6O9S B612277 Pci-27483 CAS No. 871266-63-6

Pci-27483

Cat. No.: B612277
CAS No.: 871266-63-6
M. Wt: 596.6 g/mol
InChI Key: WDJHHCAKBRKCLW-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

PCI-27483 is a selective small molecule inhibitor of activated coagulation factor VII (FVIIa) . The primary target of this compound is the FVIIa/tissue factor (TF) complex . Tissue factor is a transmembrane receptor that is overexpressed in numerous primary human tumors, including pancreatic, colon, breast, and prostate .

Mode of Action

This compound inhibits the TF:FVIIa complex . This complex initiates both a proteolytic cascade leading to coagulation and intracellular signaling through the G protein-coupled receptor PAR2 . By inhibiting this complex, this compound can prevent PAR-2 activation and PAR2-mediated signal transduction pathways .

Biochemical Pathways

The inhibition of the TF:FVIIa complex by this compound affects several biochemical pathways. It blocks the TF:FVIIa induced phosphorylation of Akt and MAPK in cells that highly express TF . This inhibition also blocks the TF:FVIIa induced secretion of IL8 in both BxPC3 cells and MDA-MB-231 breast cancer cells . These actions disrupt the signaling pathways that induce the secretion of vascular endothelial growth factor (VEGF) and the autocrine growth factor IL8, known to stimulate chemotaxis and invasion .

Pharmacokinetics

The pharmacokinetics of this compound were evaluated in a phase 2 trial of patients with advanced pancreatic cancer . The study found that a target international normalized ratio (between 2.0–3.0) was achieved following this compound treatment . .

Result of Action

The inhibition of the TF:FVIIa complex by this compound has shown to inhibit tumor growth in vivo . In a syngeneic model, subcutaneous administration of this compound to mice implanted with LLC cells inhibited tumor growth by 45% and 48%, respectively, after 9 days of dosing . In a xenograft model where mice were implanted with HCT-116 (human colorectal carcinoma) cells, subcutaneous administration of this compound inhibited tumor growth by 65% during the first 11 days of treatment .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of tissue damage or injury, which can expose TF to its ligand, protease factor VII (FVII), in circulation . The resulting activated FVII (FVIIa) forms a complex with TF (TF:FVIIa), triggering the blood coagulation cascade . Therefore, the environment in which this compound operates can influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

PCI-27483 interacts with the tissue factor (TF), the major initiator of the coagulation cascade . TF binds to and activates FVII, initiating a proteolytic cascade that leads to coagulation as well as intracellular signaling through the G protein-coupled receptor PAR2 . This signaling induces phosphorylation of Akt and MAPK .

Cellular Effects

This compound has been shown to inhibit the TF:FVIIa complex-induced phosphorylation of Akt and MAPK in BxPC3 cells, a human pancreatic cancer line that highly expresses TF . Furthermore, this compound blocks the TF:FVIIa induced secretion of IL8 in both BxPC3 cells and MDA-MB-231 breast cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the TF:FVIIa complex, which leads to a decrease in the phosphorylation of Akt and MAPK . This inhibition disrupts the intracellular signaling through the G protein-coupled receptor PAR2, thereby inhibiting tumor cell proliferation, angiogenesis, and metastasis of TF-overexpressing tumor cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. In a syngeneic model, subcutaneous administration of this compound at 22.5 and 45 mg/kg bid to C57BL/6 mice implanted with LLC cells inhibited tumor growth by 45% and 48%, respectively, after 9 days of dosing .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a xenograft model where CD1 nu/nu mice were implanted with HCT-116 (human colorectal carcinoma) cells, subcutaneous administration of this compound at 90 mg/kg bid, inhibited tumor growth by 65% during the first 11 days of treatment .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to the coagulation cascade, where it acts as an inhibitor of the TF:FVIIa complex .

Preparation Methods

The synthesis of PCI-27483 involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

PCI-27483 undergoes various chemical reactions, primarily focusing on its interaction with the TF:FVIIa complex. The compound inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and the subsequent induction of c-fos in cancer cells . It also blocks the secretion of interleukin-8 (IL-8) induced by the TF:FVIIa complex . These reactions are typically carried out under physiological conditions, and the major products formed include inhibited signaling molecules and reduced levels of pro-inflammatory cytokines.

Biological Activity

PCI-27483 is a reversible small-molecule inhibitor of activated factor VII (FVIIa) that exhibits potential antineoplastic and antithrombotic activities. Its primary application has been in the treatment of cancers characterized by tissue factor (TF) overexpression, particularly pancreatic cancer. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in clinical studies, and safety profiles.

This compound inhibits the interaction between tissue factor and FVIIa, which is crucial in initiating the coagulation cascade. By disrupting this interaction, this compound aims to reduce tumor invasiveness and the risk of venous thromboembolism (VTE), both common complications in cancer patients. The inhibition of FVIIa not only targets coagulation but also may impact tumor biology by reducing angiogenesis and metastasis.

Phase 1/2 Clinical Trials

The clinical evaluation of this compound has primarily focused on its safety and efficacy when used in combination with standard chemotherapy agents like gemcitabine. Notably, a Phase 2 study assessed its use in patients with advanced pancreatic cancer.

Study Design:

  • Participants: Patients with metastatic pancreatic cancer (mPC) or locally advanced pancreatic cancer (LAPC).
  • Intervention: Patients received either this compound combined with gemcitabine or gemcitabine alone.
  • Endpoints: The primary endpoints included safety, progression-free survival (PFS), and overall survival (OS).

Results:

  • The study included 34 patients randomized to receive either this compound-gemcitabine (n=18) or gemcitabine alone (n=16).
  • Safety Profile: The combination was well tolerated, with a higher incidence of low-grade bleeding events observed in the this compound group (65% vs. 19% for gemcitabine alone) .
  • Efficacy Outcomes:
    • Progression-Free Survival: Median PFS was 3.7 months for this compound-gemcitabine versus 1.9 months for gemcitabine alone.
    • Overall Survival: Median OS was similar between groups: 5.7 months for this compound-gemcitabine and 5.6 months for gemcitabine alone .

Summary of Key Findings

Study ParameterThis compound + GemcitabineGemcitabine Alone
Number of Patients1816
Median Progression-Free Survival3.7 months1.9 months
Median Overall Survival5.7 months5.6 months
Incidence of Low-grade Bleeding65%19%

Case Studies and Preclinical Data

Preclinical studies have demonstrated that this compound effectively inhibits tumor growth in various animal models. For instance, administration of this compound at a dose of 90 mg/kg b.i.d. significantly reduced tumor volume in mice implanted with cancer cells . These findings suggest that this compound may have broader applications beyond pancreatic cancer, warranting further investigation into its effects across different tumor types characterized by TF overexpression.

Discussion

While the combination therapy of this compound with gemcitabine showed promising results in terms of safety and a trend towards improved PFS, it did not demonstrate a statistically significant improvement over gemcitabine alone in terms of OS or overall response rates . The lack of significant clinical efficacy raises questions about the future development of this compound as a therapeutic agent for advanced pancreatic cancer.

Properties

IUPAC Name

(2S)-2-[[2-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxy-5-(2-hydroxy-5-sulfamoylphenyl)phenyl]acetyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O9S/c27-24(28)12-1-3-17-18(8-12)32-25(31-17)16-6-11(7-21(34)30-19(26(38)39)10-22(35)36)5-15(23(16)37)14-9-13(42(29,40)41)2-4-20(14)33/h1-6,8-9,19,33,37H,7,10H2,(H3,27,28)(H,30,34)(H,31,32)(H,35,36)(H,38,39)(H2,29,40,41)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJHHCAKBRKCLW-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)N[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871266-63-6
Record name PCI-27483
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871266636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PCI-27483
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13000
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PCI-27483
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6073LCU8U9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.